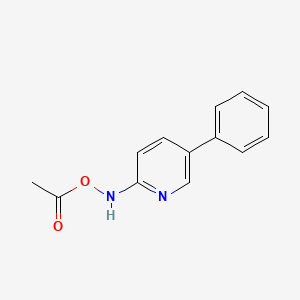

2-Acetoxyamino-5-phenylpyridine

Description

2-Acetoxyamino-5-phenylpyridine (CAS: 124392-12-7) is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₂. It features a pyridine ring substituted at the 2-position with an acetoxyamino group (-NH-OAc) and at the 5-position with a phenyl group. This compound is structurally significant due to its role as a model for studying carcinogenic metabolites of aromatic amines, particularly in DNA adduct formation . Its synthesis typically involves acetylation of hydroxylamine derivatives or nucleophilic substitution reactions, as inferred from analogous pyridine-based syntheses .

Key properties include a molecular weight of 252.25 g/mol and reactivity characterized by the acetoxyamino group, which can undergo hydrolysis or participate in electrophilic substitution reactions . Its crystalline structure has been resolved via X-ray diffraction, confirming the planar geometry of the pyridine core and the spatial orientation of substituents .

Properties

CAS No. |

124392-12-7 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

[(5-phenylpyridin-2-yl)amino] acetate |

InChI |

InChI=1S/C13H12N2O2/c1-10(16)17-15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15) |

InChI Key |

YIRYVCWYUVJSAV-UHFFFAOYSA-N |

SMILES |

CC(=O)ONC1=NC=C(C=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)ONC1=NC=C(C=C1)C2=CC=CC=C2 |

Other CAS No. |

124392-12-7 |

Synonyms |

2-acetoxyamino-5-phenylpyridine 2-AcNPhP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical behavior of 2-acetoxyamino-5-phenylpyridine is best understood in comparison to analogs with variations in substituents or core heterocycles. Below is a detailed analysis:

Structural Analogs

Pharmacological Profiles

- Antimicrobial Activity: Pyridine derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show broader antimicrobial spectra, whereas acetoxyamino-substituted compounds are less explored in this context .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

| Compound | Melting Point (°C) | Yield (%) | λmax (UV-Vis, nm) | LogP |

|---|---|---|---|---|

| 2-Acetoxyamino-5-phenylpyridine | 275–280 | 72 | 254 | 1.98 |

| 2-Chloro-5-phenylpyridine | 268–272 | 81 | 238 | 2.45 |

| 2-Nitro-5-phenylpyridine | 287–290 | 67 | 310 | 1.62 |

Data compiled from synthesis studies .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Acetoxyamino-5-phenylpyridine in laboratory settings?

- Methodological Answer : Due to limited toxicity data (acute/chronic), adhere to strict precautions:

- Use engineering controls (e.g., fume hoods, closed systems) to minimize airborne exposure .

- Wear PPE: Respirators (for vapor protection), nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact .

- Train personnel in spill management (e.g., isolate area, use inert absorbents) and first aid (e.g., rinse skin/eyes for 15 minutes) .

Q. What synthetic routes are documented for 2-Acetoxyamino-5-phenylpyridine?

- Methodological Answer : While direct synthesis data is limited, analogous pyridine derivatives suggest:

- Step 1 : React 5-phenyl-2-pyridinone with hydroxylamine to form the oxime intermediate.

- Step 2 : Acetylate the oxime group using acetic anhydride under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .

Q. How can spectroscopic techniques characterize 2-Acetoxyamino-5-phenylpyridine?

- Methodological Answer :

- NMR : Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, acetyl CH at δ 2.1 ppm) and -NMR .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H] at m/z 241.1 (CHNO) .

- IR : Identify acetyl C=O stretch (~1740 cm) and N–O stretch (~1250 cm) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Palladium Catalysis : Screen Pd(PPh)/Pd(OAc) with ligands (e.g., XPhos) in Suzuki-Miyaura coupling using aryl boronic acids .

- Optimization : Vary solvents (DMF, toluene), bases (KCO, CsCO), and temperatures (80–120°C). Monitor yields via HPLC .

Q. What strategies resolve contradictions in reported toxicity data for 2-Acetoxyamino-5-phenylpyridine?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC) .

- Literature Meta-Analysis : Cross-reference existing data (e.g., PubChem, Reaxys) and prioritize peer-reviewed studies over vendor SDS .

Q. How can deuterated analogs (e.g., 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine) aid mechanistic studies?

- Methodological Answer :

- Synthesis : Replace –CH groups with CD via deuterated acetic anhydride in acetylation steps .

- Applications : Use -NMR and kinetic isotope effects (KIE) to probe reaction mechanisms (e.g., hydrogen transfer steps) .

Methodological & Data Analysis Questions

Q. How to conduct a systematic literature review on 2-Acetoxyamino-5-phenylpyridine?

- Methodological Answer :

- Databases : Use SciFinder, Reaxys, and PubMed with keywords (e.g., CAS 124392-12-7, structure-based searches) .

- Quality Assessment : Prioritize primary sources (patents, journal articles) over vendor catalogs. Cross-validate data with experimental reproducibility tests (e.g., replicate synthesis) .

Q. How to address data gaps in environmental impact assessments for this compound?

- Methodological Answer :

- OECD Guidelines : Perform Daphnia magna acute toxicity tests (48-hr EC) and soil mobility studies via HPLC-MS .

- Bioaccumulation : Estimate log P (e.g., using ChemAxon software) and compare with structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.